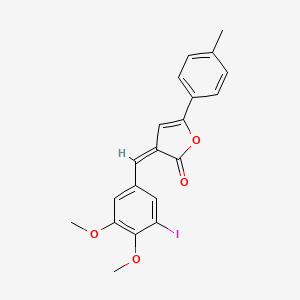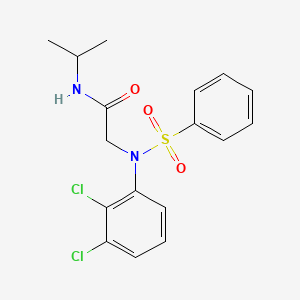![molecular formula C12H11NO4S2 B5230537 4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5230537.png)
4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid, also known as Mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a member of the anthranilic acid derivatives and is structurally related to other NSAIDs such as ibuprofen and naproxen. Mefenamic acid has been widely used in both clinical and laboratory settings due to its potent anti-inflammatory and analgesic properties.
Wirkmechanismus
4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid works by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response and pain sensation. By inhibiting COX, mefenamic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, mefenamic acid has also been shown to reduce the expression of matrix metalloproteinases, which are enzymes that are involved in tissue remodeling and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using mefenamic acid in laboratory experiments is its potent anti-inflammatory and analgesic properties. It can be used to study the mechanisms of inflammation and pain, which are important in several disease processes. However, one limitation of using mefenamic acid is its potential to interfere with other cellular processes due to its non-specific inhibition of COX.
Zukünftige Richtungen
There are several future directions for the study of mefenamic acid. One potential area of research is the development of mefenamic acid derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of mefenamic acid as a potential cancer therapy. Further studies are needed to elucidate the mechanisms of action of mefenamic acid in cancer cells and to determine its efficacy in vivo. Finally, mefenamic acid can also be studied for its potential use in the treatment of other conditions such as neurodegenerative diseases and autoimmune disorders.
Synthesemethoden
The synthesis of mefenamic acid involves several steps starting from 2-chlorobenzoic acid. The first step involves the conversion of 2-chlorobenzoic acid to 2-methylbenzoic acid through a Friedel-Crafts reaction. The resulting 2-methylbenzoic acid is then reacted with thionyl chloride to yield 2-methylbenzoyl chloride. The next step involves the reaction of 2-methylbenzoyl chloride with thiophene to yield 4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been used to treat a variety of conditions such as menstrual cramps, arthritis, and dental pain. In addition, mefenamic acid has also been studied for its potential use in cancer treatment. Studies have shown that mefenamic acid can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-8-4-2-3-5-10(8)13-19(16,17)9-6-11(12(14)15)18-7-9/h2-7,13H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIJBRZWOWPHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5230473.png)


![1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol](/img/structure/B5230489.png)
![ethyl 4-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5230495.png)
![N-[4-(1-adamantyl)phenyl]-N'-methylthiourea](/img/structure/B5230498.png)

![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5230510.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5230516.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)
![3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5230532.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)
![ethyl 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5230540.png)
